molecular formula C14H19N3O9 B1214150 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose CAS No. 80321-89-7

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

Cat. No.: B1214150
CAS No.: 80321-89-7
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-DHGKCCLASA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an azido group at the second carbon position and acetyl groups at the first, third, fourth, and sixth positions. It is widely used in synthetic organic chemistry, particularly in the synthesis of glycosyl donors and other carbohydrate derivatives .

Biochemical Analysis

Biochemical Properties

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose plays a significant role in biochemical reactions, particularly in glycosylation processes. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The azido group can be reduced to an amine, allowing for further functionalization and incorporation into complex carbohydrates. Additionally, the acetyl groups protect the hydroxyl groups, making the compound more stable and less reactive during synthetic procedures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into glycoproteins and glycolipids, affecting their structure and function. This incorporation can alter cell signaling pathways by modifying receptor-ligand interactions and influencing downstream signaling events. Additionally, the compound’s presence in cellular membranes can impact membrane fluidity and permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit or activate specific enzymes by binding to their active sites or allosteric sites. Changes in gene expression can occur due to the incorporation of the compound into glycoproteins that regulate transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis, leading to the removal of acetyl groups and the formation of free hydroxyl groups. This degradation can affect the compound’s reactivity and its ability to participate in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into cellular structures without causing significant toxicity. At higher doses, it can lead to adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as acetyltransferases and glycosidases, which modify its structure and function. The azido group can be reduced to an amine, allowing for further metabolic transformations. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it can accumulate in specific compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in glycosylation processes. The compound’s distribution can affect its biological activity and its ability to modify cellular structures .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it can be localized to the Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids. The compound’s localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized from D-glucosamine through a series of acetylation and azidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative to traditional azide transfer reagents, providing a reliable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is used in a wide range of scientific research applications, including:

    Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoproteins.

    Biology: In the study of glycosylation processes and the development of glycosylation inhibitors.

    Medicine: As a precursor in the synthesis of glycosaminoglycans and other biologically active molecules.

    Industry: In the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its specific combination of acetyl and azido groups, which provide both protection and reactivity in synthetic applications. Its ability to act as a glycosyl donor and its role in selective glycosylation reactions make it a valuable compound in carbohydrate chemistry .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001163
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80321-89-7
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80321-89-7
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